molecular formula C17H32O2Si B11834755 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol

Cat. No.: B11834755
M. Wt: 296.5 g/mol
InChI Key: WOOVIHXMJLUVRN-FOWTUZBSSA-N
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Description

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a triethylsilyloxy group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring. The triethylsilyloxy group can be introduced through silylation reactions using reagents such as triethylsilyl chloride in the presence of a base like imidazole .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or alkanes.

Scientific Research Applications

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.

    Triethylsilyl ethers: Compounds with a triethylsilyloxy group attached to various organic backbones.

    Conjugated dienes: Molecules with similar diene systems but different substituents.

Uniqueness

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is unique due to the combination of its cyclohexane ring, triethylsilyloxy group, and conjugated diene system. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H32O2Si

Molecular Weight

296.5 g/mol

IUPAC Name

1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol

InChI

InChI=1S/C17H32O2Si/c1-5-16(19-20(6-2,7-3)8-4)12-15-17(18)13-10-9-11-14-17/h5,12,18H,1,6-11,13-15H2,2-4H3/b16-12+

InChI Key

WOOVIHXMJLUVRN-FOWTUZBSSA-N

Isomeric SMILES

CC[Si](CC)(CC)O/C(=C/CC1(CCCCC1)O)/C=C

Canonical SMILES

CC[Si](CC)(CC)OC(=CCC1(CCCCC1)O)C=C

Origin of Product

United States

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